molecular formula C19H20N2O4 B354573 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940510-49-6

2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354573
CAS No.: 940510-49-6
M. Wt: 340.4g/mol
InChI Key: OORVBILJMCNYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid involves multiple steps, typically starting with the preparation of the diethylamino carbonyl aniline derivative. This intermediate is then reacted with benzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields of research make it a valuable compound .

Properties

IUPAC Name

2-[[4-(diethylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-21(4-2)18(23)13-9-11-14(12-10-13)20-17(22)15-7-5-6-8-16(15)19(24)25/h5-12H,3-4H2,1-2H3,(H,20,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORVBILJMCNYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.